Perfluoroisobutyric acid

概要

説明

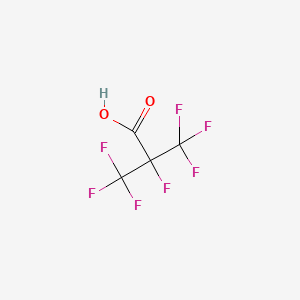

Perfluoroisobutyric acid is an organic compound with the chemical formula C4HF7O2. It is a colorless and odorless liquid known for its excellent chemical and thermal stability. This compound belongs to the class of perfluoroalkyl carboxylic acids, which are characterized by the presence of fully fluorinated carbon chains.

作用機序

Target of Action

Perfluoroisobutyric acid, a derivative of perfluoroisobutylene oxide, is known to interact with diethylamine . The primary target of this compound is diethylamine, which plays a role in various biochemical processes.

Mode of Action

In the reaction with diethylamine, perfluoroisobutylene oxide (a precursor to this compound) first isomerizes to perfluoroisobutyryl fluoride. Only the latter reacts with diethylamine, giving the diethylamide of this compound . This suggests that this compound may act through a process of isomerization and subsequent reaction with diethylamine.

Pharmacokinetics

Physiologically Based Pharmacokinetic (PBPK) models, which describe the absorption, distribution, metabolism, and excretion of xenobiotics, could potentially be used to predict these properties for this compound . .

Result of Action

Given its interaction with diethylamine, it’s plausible that it may influence cellular processes involving this compound .

準備方法

Synthetic Routes and Reaction Conditions

Perfluoroisobutyric acid can be synthesized through various methods. One common method involves the reaction of heptafluoro-2-iodoalkane with carbon dioxide in the presence of zinc powder and N,N-dimethylformamide. The reaction is carried out at 60°C with sonication for 2 hours. After the reaction, hydrochloric acid is added to the mixture to obtain this compound .

Another method involves the isomerization of perfluoroisobutylene oxide to perfluoroisobutyryl fluoride, which then reacts with diethylamine to form the diethylamide of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the electrofluorination of the corresponding butyryl fluoride. This method ensures high yields and purity of the final product .

化学反応の分析

Types of Reactions

Perfluoroisobutyric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluoroisobutyryl fluoride.

Reduction: Reduction reactions can convert it to perfluoroisobutyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like diethylamine and ammonia are commonly used for substitution reactions.

Major Products Formed

Oxidation: Perfluoroisobutyryl fluoride.

Reduction: Perfluoroisobutyl alcohol.

Substitution: Diethylamide of this compound and other derivatives.

科学的研究の応用

Perfluoroisobutyric acid has several applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It is investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: It is used in the production of fluorinated polymers and surfactants

類似化合物との比較

Similar Compounds

Perfluorobutanoic acid: Similar in structure but with a different carbon chain length.

Perfluoropropionic acid: Another perfluoroalkyl carboxylic acid with a shorter carbon chain.

Perfluoroisobutyryl fluoride: A derivative of perfluoroisobutyric acid used in various chemical reactions

Uniqueness

This compound is unique due to its high thermal and chemical stability, making it suitable for various industrial applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility in scientific research .

生物活性

Perfluoroisobutyric acid (PFIBA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their persistence in the environment and potential biological effects. This article explores the biological activity of PFIBA, summarizing key findings from various studies, including toxicological assessments, environmental impact, and case studies.

Overview of PFIBA

PFIBA is characterized by its unique chemical structure, which contributes to its stability and resistance to degradation. Its potential biological activities have raised concerns regarding its effects on human health and the environment.

General Toxicity

Research indicates that PFIBA exhibits a range of toxicological effects across different biological systems. Key findings include:

- Liver Toxicity : Studies have shown that PFIBA can induce liver toxicity in animal models. For instance, administration of PFIBA in rats resulted in increased liver weight and hepatocellular hypertrophy, suggesting liver stress and potential damage .

- Endocrine Disruption : PFIBA has been implicated in disrupting endocrine functions. Elevated levels of certain hormones were observed in exposed populations, indicating potential interference with hormonal regulation .

- Developmental Effects : Exposure to PFIBA during critical developmental windows has been linked to adverse outcomes in offspring, including developmental delays and increased susceptibility to diseases later in life .

Immunotoxicity

Immunotoxic effects have also been documented. Studies indicate that PFIBA exposure may lead to alterations in immune function, potentially increasing vulnerability to infections and autoimmune diseases .

Environmental Impact

PFIBA's persistence in the environment raises concerns about its accumulation in ecosystems. Studies have demonstrated that PFIBA can bioaccumulate in various organisms, leading to higher concentrations in food chains. Notably:

- Aquatic Toxicity : Research has shown that PFIBA can affect aquatic organisms, with significant impacts observed on fish and amphibians exposed to contaminated waters .

- Soil and Plant Interaction : A study on soybean plants exposed to PFIBA revealed oxidative stress responses at environmentally relevant concentrations, indicating potential phytotoxicity and implications for agricultural systems .

Human Exposure Studies

Epidemiological studies have highlighted the association between PFIBA exposure and various health outcomes among populations living near industrial sites. Notable findings include:

- Cancer Incidence : Elevated rates of kidney and testicular cancers have been reported among workers exposed to PFAS, including PFIBA .

- Cholesterol Levels : Increased cholesterol levels were observed in individuals with high exposure to PFIBA, suggesting lipid metabolism disruption .

Animal Studies

Animal models have provided insights into the biological effects of PFIBA:

- Short-term Exposure : In a 28-day study involving rats, no significant morphological alterations were noted at lower doses; however, higher doses resulted in measurable changes in liver function indicators .

- Long-term Effects : Chronic exposure studies indicated potential cumulative effects leading to significant health risks over time .

Summary of Research Findings

| Study Type | Key Findings |

|---|---|

| Toxicological Review | Liver toxicity, endocrine disruption |

| Environmental Impact | Aquatic toxicity, bioaccumulation |

| Human Epidemiology | Increased cancer rates, elevated cholesterol |

| Animal Studies | Dose-dependent liver effects, chronic exposure risks |

特性

IUPAC Name |

2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O2/c5-2(1(12)13,3(6,7)8)4(9,10)11/h(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDMCDWHXOSSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187139 | |

| Record name | Perfluoroisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-10-4 | |

| Record name | Perfluoroisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。